molecular formula C17H19N3O2S2 B4568008 N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE

N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE

Cat. No.: B4568008
M. Wt: 361.5 g/mol
InChI Key: OOIFBRNABGYCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a phenethyl group, and a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The phenethyl group can be introduced through a nucleophilic substitution reaction, while the thiophenesulfonamide moiety is often added via a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave-assisted synthesis and green chemistry approaches are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE is unique due to its combination of a pyrazole ring, phenethyl group, and thiophenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-N-(2-phenylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-19-11-10-16(18-19)14-20(12-9-15-6-3-2-4-7-15)24(21,22)17-8-5-13-23-17/h2-8,10-11,13H,9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIFBRNABGYCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 3
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 4
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 5
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE

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